1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine
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Overview
Description
The compound “1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine” is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with a pepper-like aroma . The compound you mentioned has additional functional groups attached to the piperidine ring, including an ethoxyethyl group and a 4-fluorophenyl ethyl group.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ethoxyethyl and 4-fluorophenyl ethyl groups. For instance, the fluorine atom in the 4-fluorophenyl ethyl group is highly electronegative, which could make this part of the molecule more reactive .Properties
IUPAC Name |
1-(2-ethoxyethyl)-3-[2-(4-fluorophenyl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO/c1-2-20-13-12-19-11-3-4-16(14-19)6-5-15-7-9-17(18)10-8-15/h7-10,16H,2-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLRMPZKJZXBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCCC(C1)CCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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